molecular formula C4H6Cl2N2 B3038015 3-(Chloromethyl)pyrazole Hydrochloride CAS No. 69658-97-5

3-(Chloromethyl)pyrazole Hydrochloride

Cat. No.: B3038015
CAS No.: 69658-97-5
M. Wt: 153.01 g/mol
InChI Key: IPKKDQOUBFUVGT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazole Hydrochloride is a useful research compound. Its molecular formula is C4H6Cl2N2 and its molecular weight is 153.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Chloromethyl)-1H-pyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

  • Application: 3-(Chloromethyl)-1H-pyrazole derivatives have been investigated as corrosion inhibitors, particularly for steel in acidic environments. The effectiveness of these inhibitors is notable, with some studies showing over 90% anticorrosion activity. This is significant in industries where metal corrosion can lead to substantial economic losses and safety hazards (Ouali et al., 2013).

Organic Synthesis

  • Application: In the realm of organic chemistry, 3-(Chloromethyl)-1H-pyrazole hydrochloride serves as a precursor for synthesizing various pyrazole derivatives. These derivatives are crucial for developing ligands, pharmaceuticals, and agrochemicals. The flexibility of this compound allows for the creation of multifunctional pyrazole compounds, which can be used in the controlled assembly of bimetallic complexes (Röder et al., 2001).

Material Science

  • Application: Pyrazole derivatives, including those related to 3-(Chloromethyl)-1H-pyrazole, have been utilized in creating metal-organic frameworks (MOFs). These frameworks demonstrate high thermal and chemical stability, making them potential candidates for catalytic processes and other industrial applications. Their stability under extreme conditions and high surface area make them suitable for various innovative applications (Colombo et al., 2011).

Pharmacological Research

  • Application: Some pyrazole derivatives exhibit significant biological activities, including anti-diabetic properties. These compounds have been studied for their potential to inhibit enzymes like α-glucosidase, which is crucial in diabetes management. The hybridization of pyrazole with other heterocyclic systems has led to the development of new compounds with potential medicinal applications (Ibraheem et al., 2020).

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKKDQOUBFUVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69658-97-5
Record name 3-(Chloromethyl)pyrazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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